An In-depth Technical Guide to the Chemical Properties of 1,4-Diacetoxy-2,3-dicyanobenzene
An In-depth Technical Guide to the Chemical Properties of 1,4-Diacetoxy-2,3-dicyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diacetoxy-2,3-dicyanobenzene, also known as 2,3-dicyanohydroquinone (B1218488) diacetate, is an organic compound with the chemical formula C₁₂H₈N₂O₄[1]. It belongs to the phthalonitrile (B49051) class of compounds, which are recognized as important precursors in the synthesis of phthalocyanines, a group of versatile dyes and pigments with applications in materials science and medicine. The core structure, featuring a benzene (B151609) ring substituted with two acetoxy and two cyano groups, suggests its potential as a versatile building block in organic synthesis and drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-diacetoxy-2,3-dicyanobenzene, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1,4-Diacetoxy-2,3-dicyanobenzene
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₄ | PubChem[1] |
| Molecular Weight | 244.20 g/mol | PubChem (Computed)[1] |
| IUPAC Name | (4-acetyloxy-2,3-dicyanophenyl) acetate | PubChem[1] |
| CAS Number | 83619-73-2 | PubChem[1] |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Storage Temperature | -20°C | Commercial Supplier[2] |
Table 2: Crystallographic Data for 1,4-Diacetoxy-2,3-dicyanobenzene
| Parameter | Value | Source |
| Crystal System | Triclinic | PubChem[1] |
| Space Group | P-1 | PubChem[1] |
| Unit Cell Dimensions | a = 7.7644 Å, b = 8.7396 Å, c = 9.6184 Å | PubChem[1] |
| Unit Cell Angles | α = 108.028°, β = 96.346°, γ = 107.648° | PubChem[1] |
Table 3: Properties of the Precursor, 2,3-Dicyanohydroquinone
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₂ | PubChem |
| Molecular Weight | 160.13 g/mol | PubChem |
| CAS Number | 4733-50-0 | Sigma-Aldrich[3] |
| Appearance | Crystalline powder or needles | Benchchem[4] |
| Melting Point | >230 °C (decomposes) | Sigma-Aldrich[3] |
| Solubility | Soluble in hot water, ether, acetone, and ethanol | Benchchem[4] |
Synthesis of 1,4-Diacetoxy-2,3-dicyanobenzene
The synthesis of 1,4-diacetoxy-2,3-dicyanobenzene is a two-step process that begins with the synthesis of its precursor, 2,3-dicyanohydroquinone, followed by an acetylation reaction.
Experimental Protocols
Step 1: Synthesis of 2,3-Dicyanohydroquinone from p-Benzoquinone
This protocol is adapted from a patented synthesis method[5].
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Materials:
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p-Benzoquinone
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Urotropine
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Organic acid (e.g., polyphosphoric acid, acetic acid, or trifluoroacetic acid)
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Hydroxylamine hydrochloride
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Formic acid
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Sodium formate
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Ice water
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Procedure for the synthesis of 2,3-diformylhydroquinone:
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In a reaction flask, dissolve p-benzoquinone in the selected organic acid with stirring.
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Heat the mixture to a temperature between 65°C and 110°C.
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Add urotropine in batches to the heated solution while maintaining the temperature.
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Continue stirring at the elevated temperature for several hours (e.g., 5-6 hours).
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Cool the reaction mixture and then pour it into ice water.
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Stir the mixture for a couple of hours to allow for precipitation.
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Filter, wash the solid with water, and dry to obtain 2,3-diformylhydroquinone.
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Procedure for the synthesis of 2,3-dicyanohydroquinone:
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To a solution of formic acid, add the synthesized 2,3-diformylhydroquinone and sodium formate.
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Add hydroxylamine hydrochloride to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-7 hours).
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Cool the reaction mixture and concentrate it.
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Add water to the concentrated mixture to precipitate the product.
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Filter, and dry the solid to obtain 2,3-dicyanohydroquinone.
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Step 2: Acetylation of 2,3-Dicyanohydroquinone
This is a general procedure for the acetylation of hydroquinones and can be adapted for 2,3-dicyanohydroquinone.
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Materials:
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2,3-Dicyanohydroquinone
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Acetic anhydride
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Concentrated sulfuric acid (catalyst)
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Crushed ice
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Procedure:
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In a flask, suspend 2,3-dicyanohydroquinone in acetic anhydride.
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Carefully add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.
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Allow the solution to stand at room temperature to ensure the reaction goes to completion.
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Pour the reaction mixture over crushed ice to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to yield 1,4-diacetoxy-2,3-dicyanobenzene.
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Spectral Data
Reactivity and Potential Applications
The chemical structure of 1,4-diacetoxy-2,3-dicyanobenzene suggests several avenues for its reactivity and potential applications, particularly in the realm of drug development and materials science.
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Precursor for Phthalocyanines: As a phthalonitrile derivative, it can serve as a starting material for the synthesis of novel phthalocyanines. These macrocyclic compounds have applications in photodynamic therapy, a cancer treatment modality.
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Potential Biological Activity: While the biological activity of 1,4-diacetoxy-2,3-dicyanobenzene has not been explicitly reported, related quinone and dicyanobenzene derivatives have demonstrated a range of biological effects, including cytotoxic and antioxidant activities. The dicyanohydroquinone core is a key intermediate in the synthesis of the potent oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used in organic synthesis[3][7]. The cytotoxic potential of various quinone derivatives against cancer cell lines has been documented, suggesting that derivatives of 1,4-diacetoxy-2,3-dicyanobenzene could be explored for similar properties.
References
- 1. 1,4-Diacetoxy-2,3-dicyanobenzene | C12H8N2O4 | CID 134319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-DIACETOXY-2,3-DICYANOBENZENE, CasNo.83619-73-2 Nanjing Easichem Co. ltd. China (Mainland) [easichem12.lookchem.com]
- 3. 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)-Mediated CC Bond Formation: Redox Strategies from Stoichiometric to Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]
- 5. CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone - Google Patents [patents.google.com]
- 6. 1,4-Dicyanobenzene | C8H4N2 | CID 12172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
